N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
Description
Properties
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-11(12(13)17(2)16-8)7-15-10-5-3-9(14)4-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJDWKJCWQPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. This can be achieved through the chlorination of 1,3-dimethyl-5-pyrazolone, followed by acylation with 4-fluoroaniline . The reaction conditions often include the use of reagents such as 2-fluorobenzoyl chloride and catalysts to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, acylation, and purification using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chloro or fluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halides and nucleophiles . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in compounds with different functional groups .
Scientific Research Applications
Chemistry
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules with tailored properties.
Synthetic Applications:
-
Reactions: It can undergo oxidation, reduction, and substitution reactions, making it useful for synthesizing derivatives with varying functional groups.
Reaction Type Description Example Products Oxidation Forms N-oxides using oxidizing agents N-Oxide derivatives Reduction Produces amines or reduced derivatives Amino derivatives Substitution Chlorine and fluorine can be replaced Diverse substituted anilines
Biology
The compound has shown promise in biological research, particularly in enzyme inhibition and receptor binding studies.
Biological Mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that similar compounds can inhibit specific enzymes involved in metabolic pathways.
Case Study:
A study investigated the inhibitory effects of pyrazole derivatives on cyclooxygenase enzymes, demonstrating potential anti-inflammatory properties. The compound's ability to modulate enzyme activity opens avenues for drug development targeting inflammatory diseases.
Industry
This compound is also being explored for its applications in materials science.
Industrial Applications:
- Advanced Materials: The compound can be used to create polymers or coatings with specific thermal and chemical resistance properties.
Example Application:
Research into polymer composites incorporating this compound has indicated enhanced mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Proton Affinity and Basicity
The 4-fluoroaniline group in the target compound contributes to its basicity. demonstrates that 4-fluoroaniline exhibits higher proton affinity (PA) and gas-phase basicity (GB) than 4-nitroaniline due to fluorine’s moderate electron-withdrawing nature compared to the stronger deactivating nitro group. This suggests that the 4-fluoroaniline fragment in the target compound may enhance stability in protonated forms, influencing its behavior in acidic environments or during mass spectrometric analysis .
Table 1: Proton Affinity Comparison of Aniline Derivatives
| Compound | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |
|---|---|---|
| 4-Fluoroaniline | 882 ± 8 | 854 ± 8 |
| 4-Nitroaniline | 845 ± 8 | 817 ± 8 |
Structural Analogs with Pyrazole Moieties
N-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxyaniline ()
This analog shares a pyrazole core and methylidene-aniline linkage but differs in substituents:
- Pyrazole substituents: 3-(4-fluorophenyl) and 1-phenyl groups.
- Aniline substituent: 4-methoxy instead of 4-fluoro. This difference may affect reactivity in condensation reactions or biological interactions .
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone ()
A key intermediate in zolazepam synthesis, this compound replaces the methylidene-4-fluoroaniline group with a 2-fluorophenyl methanone. The ketone group introduces polarity, altering solubility and hydrogen-bonding capacity. The chloro and dimethyl groups on the pyrazole are retained, suggesting shared synthetic pathways but divergent applications (e.g., benzodiazepine synthesis vs. Schiff base functionalities) .
N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide ()
This acrylamide derivative shares the 5-chloro-1,3-dimethylpyrazole core but replaces the methylidene-aniline with a difluorophenyl-acrylamide group. The acrylamide linker introduces conformational flexibility and hydrogen-bonding sites, making it suitable for drug discovery (e.g., kinase inhibitors).
Table 2: Structural and Functional Comparison of Pyrazole Derivatives
Crystallographic and Conformational Insights
highlights the crystal structure of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, which adopts a planar conformation due to π-conjugation between the naphthalene and aniline groups. While the target compound lacks a naphthalene system, its pyrazole-aniline linkage may exhibit similar planarity, influencing packing efficiency and solid-state properties. further supports the role of fluorophenyl groups in stabilizing crystal structures via C–H···F interactions, a feature likely relevant to the target compound’s crystallinity .
Electronic and Steric Effects
In contrast, ’s 3-(4-fluorophenyl) substituent introduces π-π stacking capabilities, absent in the target compound. Electronic effects from the chloro group may also modulate the pyrazole’s aromaticity, altering reactivity in electrophilic substitutions .
Biological Activity
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with chlorine and methyl groups, alongside an aniline moiety with fluorine substitution. Its molecular formula is and it has a molar mass of 291.73 g/mol.
The biological activity of this compound is believed to involve interactions with various enzymes and receptors. Similar compounds have been shown to alter cellular processes by binding to their targets, which can lead to significant biochemical effects.
Target Interactions
Research indicates that compounds with similar structures can influence key biochemical pathways by interacting with:
- Enzymes : Modulating enzymatic activity which affects metabolic pathways.
- Receptors : Binding to specific receptors may alter signal transduction processes.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its biological efficacy.
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate potency.
In Vivo Studies
In vivo studies have demonstrated that similar pyrazole derivatives can significantly reduce tumor size in animal models. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study: Antitumor Activity
- Objective : Evaluate the anticancer effects of the compound in mouse models.
- Findings : Treatment resulted in a significant reduction in tumor volume compared to control groups, suggesting effective antitumor properties.
-
Case Study: Enzyme Inhibition
- Objective : Assess the inhibitory effect on specific cancer-related enzymes.
- Results : The compound showed promising inhibition rates against enzymes involved in tumor progression, highlighting its potential as a therapeutic agent.
Q & A
Q. What synthetic methodologies are effective for preparing N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline, and how can side products be minimized?
Answer: The compound can be synthesized via reductive amination or Schiff base formation. For example, reductive amination using NaBH₄/I₂ in methanol under neutral conditions at room temperature is effective for similar pyrazole-aniline derivatives . Optimization involves controlling stoichiometry, reaction time, and purification steps (e.g., column chromatography) to minimize side products like unreacted intermediates or over-reduced species. Characterization via ¹H/¹³C NMR and GC-MS is critical to identify impurities .
Q. What spectroscopic techniques are essential for confirming the Schiff base linkage in this compound?
Answer:
- ¹H NMR : Detect the imine proton (C=N-H) as a singlet near δ 8.5–9.5 ppm.
- FT-IR : Confirm the C=N stretch at ~1600–1650 cm⁻¹.
- X-ray crystallography : Resolve the planar geometry of the Schiff base moiety, as demonstrated in structurally analogous compounds .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP-III) resolve ambiguities in the molecular geometry of this compound?
Answer:
- SHELXL : Refine high-resolution single-crystal data to model bond lengths, angles, and torsional parameters. Its robustness in handling twinned data or pseudo-symmetry is critical for accurate structural determination .
- ORTEP-III : Visualize thermal ellipsoids to assess positional disorder or dynamic effects in the crystal lattice, particularly for flexible moieties like the methylidene group .
- Enantiomorph-polarity analysis : Use Flack’s x parameter to resolve chiral centers (if present) and avoid false polarity assignments .
Q. Does this compound exhibit keto-enol tautomerism, and how can this be experimentally validated?
Answer: Keto-enol tautomerism is plausible due to the conjugated Schiff base system. Validation methods include:
Q. What computational approaches predict the biological activity or binding affinity of this compound?
Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Prioritize pyrazole and fluorophenyl moieties as pharmacophores based on analogous bioactive compounds .
- QSAR modeling : Correlate substituent effects (e.g., chloro, methyl groups) with activity using descriptors like Hammett constants or logP values .
Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?
Answer:
- Directing groups : Use electron-withdrawing groups (e.g., -Cl) at the pyrazole C5 position to direct electrophilic substitution to the C4 methylidene site .
- Reaction conditions : Optimize temperature and solvent polarity to favor kinetic vs. thermodynamic control, as demonstrated in acylation reactions of 5-chloro-1,3-dimethylpyrazole derivatives .
Methodological Considerations
Q. What strategies ensure reproducibility in crystallographic data collection for this compound?
Answer:
- Data quality : Collect high-resolution (<1.0 Å) datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Redundancy : Merge multiple datasets (e.g., from different crystals) to improve signal-to-noise ratios .
- Validation tools : Use checkCIF/PLATON to identify systematic errors (e.g., missed symmetry) .
Q. How can thermal stability and decomposition pathways be analyzed for this Schiff base compound?
Answer:
- TGA/DSC : Measure decomposition onset temperatures and enthalpy changes.
- Mass spectrometry (EI/ESI) : Identify volatile fragments or degradation products.
- In situ XRD : Monitor structural changes under controlled heating, as applied to thermally labile pyrazole derivatives .
Contradictions and Limitations
- Synthetic yields : Reductive amination (NaBH₄/I₂) may yield lower purity compared to alternative methods like catalytic hydrogenation, requiring trade-offs between efficiency and scalability .
- Tautomer stability : Keto-enol equilibrium in solution may complicate spectroscopic interpretation, necessitating complementary solid-state analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
